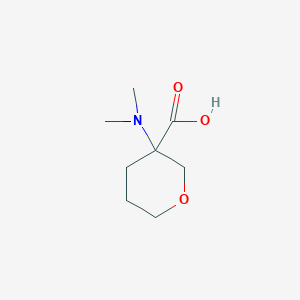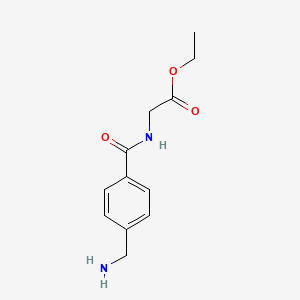
Ethyl (4-(aminomethyl)benzoyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-(aminomethyl)benzoyl)glycinate is an organic compound with the molecular formula C12H17ClN2O3 and a molar mass of 272.73 g/mol . This compound is characterized by the presence of an ethyl ester group, an aminomethyl group, and a benzoyl group attached to a glycine moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-(aminomethyl)benzoyl)glycinate typically involves the reaction of 4-(aminomethyl)benzoic acid with ethyl glycinate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (4-(aminomethyl)benzoyl)glycinate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-(aminomethyl)benzoyl)glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl (4-(aminomethyl)benzoyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl (4-(aminomethyl)benzoyl)glycinate can be compared with other similar compounds, such as:
- Ethyl (4-(aminomethyl)phenyl)acetate
- Ethyl (4-(aminomethyl)benzoyl)alaninate
Uniqueness: The presence of the glycine moiety in this compound distinguishes it from other similar compounds, providing unique properties such as increased solubility and specific interactions with biological targets.
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
ethyl 2-[[4-(aminomethyl)benzoyl]amino]acetate |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-11(15)8-14-12(16)10-5-3-9(7-13)4-6-10/h3-6H,2,7-8,13H2,1H3,(H,14,16) |
InChI-Schlüssel |
YFFOAVDQZOYSFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


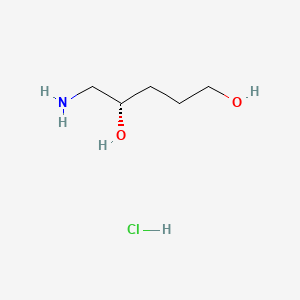
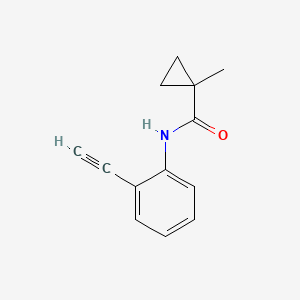

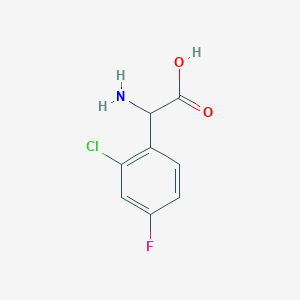
![N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide](/img/structure/B13505078.png)

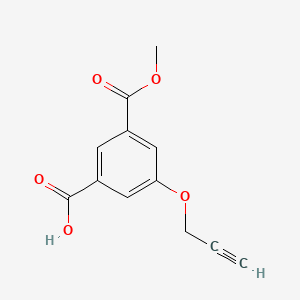


![tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate](/img/structure/B13505097.png)


![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid](/img/structure/B13505117.png)
